molecular formula C19H22O2S B14004046 S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate CAS No. 58058-57-4

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate

Cat. No.: B14004046
CAS No.: 58058-57-4
M. Wt: 314.4 g/mol
InChI Key: NOJQMMZPMMIOBT-UHFFFAOYSA-N
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Description

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propanethioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate typically involves the reaction of tert-butyl thiol with 3-hydroxy-3,3-diphenylpropanal under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the thioester bond. The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl 3-hydroxybutyrate
  • tert-Butyl 3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one

Uniqueness

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate is unique due to the presence of both a tert-butyl group and two phenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

CAS No.

58058-57-4

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate

InChI

InChI=1S/C19H22O2S/c1-18(2,3)22-17(20)14-19(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,21H,14H2,1-3H3

InChI Key

NOJQMMZPMMIOBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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